nu6102 - 444722-95-6

nu6102

Catalog Number: EVT-278145
CAS Number: 444722-95-6
Molecular Formula: C18H22N6O3S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O6-Cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine, also known as NU6102, is a synthetic compound belonging to the 2-arylamino-O6-alkylguanine class of molecules. [] It is a potent and selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in cell cycle regulation. [] Although structurally similar to purine nucleosides, NU6102 is not a naturally occurring compound. This compound has primarily been investigated for its potential as an antitumor agent due to its ability to disrupt cell cycle progression in rapidly dividing cells. []

NU6027 (2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine)

  • Compound Description: NU6027 is a potent and selective Cyclin-Dependent Kinase (CDK) inhibitor, exhibiting competitive inhibition against CDK1 and CDK2 isoforms with respect to ATP. It demonstrates a distinct mode of binding, forming a triplet of hydrogen bonds with the ATP-binding site. In vitro studies show that NU6027 inhibits human tumor cell growth. []
  • Relevance: NU6027 is considered structurally related to O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine due to the shared cyclohexylmethoxy group and the presence of a 2,4-diaminopyrimidine core that mimics the purine core found in the main compound. This structural similarity contributes to a similar binding mode to CDKs. [, ]

NU2058 (O6-Cyclohexylmethylguanine)

  • Compound Description: NU2058 is a potent inhibitor of CDK1 and CDK2, exhibiting competitive behavior with respect to ATP. It binds to the ATP-binding site through a triplet of hydrogen bonds. NU2058 also demonstrates in vitro growth inhibitory activity against human tumor cells. []
  • Relevance: NU2058 shares a high degree of structural similarity with O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, particularly in the presence of the O6-cyclohexylmethoxy group attached to the purine ring. This shared structural feature contributes to their similar CDK inhibitory activity. [, ]
  • Compound Description: This compound is a potent CDK inhibitor (IC50 = 1 nM against CDK2), demonstrating comparable activity to related purine-based inhibitors. []
  • Relevance: This compound represents a pyrimidine analogue of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine. The replacement of the purine core with a 2,6-diamino-4-alkoxypyrimidine core, while maintaining the cyclohexylmethoxy and 4-aminobenzenesulfonamide substituents, highlights the key pharmacophoric elements responsible for CDK inhibition. []
  • Compound Description: This compound is a CDK inhibitor with an IC50 of 49 nM against CDK2. It was developed as part of a strategy to replace the potentially toxic 5-nitroso group in related inhibitors. []
  • Relevance: This compound represents another pyrimidine analogue of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, similar to the previous example. The key difference is the replacement of the 5-nitroso group with a 5-formyl group, showcasing efforts to modulate potency and potentially reduce toxicity. []

2,4-diamino-6-(benzyloxy)-5-nitrosopyrimidine

  • Compound Description: This compound is an O6-alkylguanine-DNA alkyltransferase (AGT) inhibitor with potent inactivating effects. It displays greater efficacy compared to O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: Although structurally distinct from O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, this compound is relevant as it belongs to the broader category of substituted pyrimidines investigated as potential antitumor agents. The exploration of various substituents at different positions of the pyrimidine ring highlights the structure-activity relationship studies in this class of compounds. []

2,4-diamino-6-(benzyloxy)-5-nitropyrimidine

  • Compound Description: This compound, similar to the previous example, is a potent inactivator of AGT, exhibiting superior activity compared to O6-benzylguanine in human HT29 colon tumor cell extracts. []
  • Relevance: This compound further strengthens the relevance of substituted pyrimidines in the context of O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine. By changing the 5-nitroso to a 5-nitro group, it showcases the impact of subtle structural modifications on the biological activity of these pyrimidine derivatives. []

8-aza-O6-benzylguanine

  • Compound Description: This compound demonstrates significantly higher efficacy than O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: This compound highlights the exploration of modified purine derivatives, specifically O6-benzylguanine analogues, as potential antitumor agents. Although not directly analogous to O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino)purine, it falls within the broader research area of developing purine-based inhibitors for therapeutic purposes. []

O6-benzyl-8-bromoguanine

  • Compound Description: This compound, like the previous example, exhibits significantly greater efficacy than O6-benzylguanine in inactivating AGT in human HT29 colon tumor cell extracts. []
  • Relevance: Similar to 8-aza-O6-benzylguanine, this compound further emphasizes the investigation of modified O6-benzylguanine derivatives as potential antitumor agents, showcasing the importance of structural modifications in modulating biological activity. []
Classification
  • Chemical Name: O6-cyclohexylmethyl-2-(4’-sulphamoylanilino) purine
  • CAS Number: 444722-95-6
  • Molecular Weight: 402.5 g/mol
  • Source: The compound is cataloged in various chemical databases, including PubChem and ChemIDplus .
Synthesis Analysis

The synthesis of NU6102 involves multiple steps, primarily starting from the preparation of the purine core. The general synthetic route includes the following stages:

  1. Formation of the Purine Core: This initial step typically employs strong bases and solvents like dimethyl sulfoxide to facilitate reactions.
  2. Cyclohexylmethyl Group Introduction: This involves attaching the cyclohexylmethyl group to the purine structure.
  3. Sulphamoylanilino Group Attachment: The final step incorporates the 4’-sulphamoylanilino moiety onto the purine scaffold.

The reaction conditions are critical, often requiring precise control over temperature and pH to optimize yield and purity. For larger-scale production, methods such as high-performance liquid chromatography may be employed for purification .

Molecular Structure Analysis

NU6102's molecular structure features a purine base modified with a cyclohexylmethyl group and a sulphamoylanilino group. Key structural characteristics include:

  • Purine Core: A bicyclic structure that forms the backbone of the compound.
  • Cyclohexylmethyl Group: A bulky group that enhances selectivity towards cyclin-dependent kinases.
  • Sulphamoylanilino Group: This moiety is crucial for binding interactions with CDK enzymes.

The presence of these groups contributes to its selectivity for cyclin-dependent kinase 2 over other kinases, which is essential for its function as an inhibitor . Structural studies have shown that NU6102 binds effectively within the active site of CDK2, forming hydrogen bonds that stabilize its interaction with the enzyme .

Chemical Reactions Analysis

NU6102 can participate in various chemical reactions, including:

  1. Oxidation Reactions: Under specific conditions, NU6102 can be oxidized, leading to different oxidized derivatives.
  2. Reduction Reactions: These reactions can alter functional groups attached to the purine core.
  3. Substitution Reactions: Substitution can occur at both the cyclohexylmethyl and sulphamoylanilino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions often require careful monitoring of temperature and pH to ensure desired outcomes .

Mechanism of Action

The mechanism by which NU6102 exerts its effects primarily involves inhibition of cyclin-dependent kinases, particularly CDK2. By binding to CDK2, NU6102 disrupts its activity, leading to:

  • Cell Cycle Arrest: Inhibition of CDK2 results in G1 phase accumulation and decreased S-phase entry, effectively halting cell proliferation.
  • Phosphorylation Inhibition: NU6102 reduces phosphorylation of retinoblastoma protein (pRb), which is crucial for cell cycle progression.

Studies have shown that at specific concentrations, NU6102 selectively inhibits CDK2 without affecting other kinases significantly, highlighting its potential as a targeted therapeutic agent .

Physical and Chemical Properties Analysis

NU6102 exhibits several key physical and chemical properties:

These properties are essential for understanding how NU6102 behaves in biological systems and its potential as a therapeutic agent .

Applications

NU6102 has significant applications across various fields:

  1. Cancer Research: As a selective inhibitor of cyclin-dependent kinases, it serves as a valuable tool for studying cell cycle regulation and cancer biology.
  2. Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting CDK-related pathways in cancer treatment.
  3. Biological Studies: Researchers utilize NU6102 to explore mechanisms underlying cell proliferation and apoptosis in various cancer models.
Introduction to NU6102 as a Cyclin-Dependent Kinase (CDK) Inhibitor

NU6102 (C₁₈H₂₂N₆O₃S) represents a synthetic purine derivative specifically engineered as an ATP-competitive inhibitor targeting cyclin-dependent kinases. Characterized by its potent CDK2 inhibitory activity (IC₅₀ = 5.4 nM against CDK2/cyclin A3) and significant selectivity over CDK1 (IC₅₀ = 9.5 nM) and CDK4 (IC₅₀ = 1.6 µM), this compound serves as a critical pharmacological probe for investigating CDK2-dependent oncogenic pathways [1] [9]. Its molecular structure features a 6-cyclohexylmethoxy group and a C-2 4′-sulfamoylanilino substituent, optimizing interactions within the ATP-binding pocket of CDK2 while minimizing off-target kinase binding [1]. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), NU6102’s selectivity profile enables precise dissection of CDK2 biology in malignant cells, positioning it as a valuable tool compound for target validation and combination therapy development.

Historical Context of CDK2 Inhibition in Cancer Therapeutics

The development of CDK2 inhibitors has navigated distinct scientific eras. Initial enthusiasm for CDK2 as a cancer target waned following murine knockout studies demonstrating viability of Cdk2-null mice and RNAi experiments suggesting redundancy in cell cycle regulation [1] [4]. Early clinical candidates like seliciclib exhibited limited selectivity, inhibiting transcriptional CDKs (CDK7, CDK9) at concentrations comparable to those targeting CDK2, confounding mechanistic interpretation of their antitumor effects [1]. This prompted a structural re-engineering effort focused on achieving CDK isoform discrimination.

Table 1: Evolution of Selective CDK2 Inhibitors

CompoundCDK2 IC₅₀Selectivity vs CDK1Key Structural Features
Seliciclib~1,000 nM<10-foldNon-specific purine analog
NU2058~1,200 nM~5-fold2-Amino-6-alkoxypurine scaffold
NU61025.4 nM~2000-fold4′-Sulfamoylanilino at C-2; optimized 6-cyclohexylmethoxy
Compound 73 (J. Med. Chem 2017)0.044 µM~2000-fold6-([1,1′-biphenyl]-3-yl) substitution

NU6102 emerged from systematic structure-activity relationship (SAR) studies on the 2-arylamino-6-alkoxypurine scaffold [1]. X-ray crystallography revealed its unique binding mechanism: the sulfonamide group forms hydrogen bonds with Asp86 in CDK2, while the cyclohexylmethoxy moiety occupies the ribose-binding pocket. Crucially, NU6102 stabilizes a glycine-rich loop conformation in CDK2 not observed in CDK1, explaining its unprecedented selectivity [1]. Subsequent optimization yielded derivatives like compound 73 (4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide), enhancing potency (CDK2 IC₅₀ = 44 nM) while maintaining selectivity [1]. These advances validated CDK2 as a druggable target distinct from essential CDK1.

Rationale for Targeting CDK2 in Oncogenic Signaling Pathways

CDK2’s reinstatement as a therapeutic target stems from its non-redundant roles in specific cancer contexts:

  • Cell Cycle Dysregulation: CDK2/cyclin E complexes phosphorylate Rb at specific sites (e.g., T821), enabling E2F-mediated S-phase entry. NU6102 suppresses Rb phosphorylation (IC₅₀ = 2.6 µM in SKUT-1B cells) and induces G₁/S arrest in serum-synchronized cells [3] [5]. In anti-estrogen-resistant breast cancer (e.g., LCC9 cells), CDK2 remains a primary driver of proliferation, rendering these models sensitive to NU6102 (GI₅₀ = 14 µM in MCF7 vs. 18 µM in LCC9) [3].
  • Oncogene Addiction: Tumors with CCNE1 amplification, BRCA deficiency, or MYC overexpression exhibit heightened CDK2 dependence. Cdk2 knockout murine embryonic fibroblasts (MEFs) show resistance to NU6102 (GI₅₀ >30 µM) compared to wild-type counterparts (GI₅₀ = 14 µM), confirming on-target activity [5].
  • Immunogenic Modulation: CRISPR/Cas9-mediated CDK2 deletion enhances anthracycline-induced immunogenic cell death (ICD). Cdk2-/- tumor cells treated with mitoxantrone (MTX) exhibit elevated calreticulin exposure, HMGB1 release, and type-I interferon responses, recruiting dendritic cells and CD8+ T cells into tumors [7].
  • Therapeutic Resistance: CDK2 activation bypasses CDK4/6 inhibition in Rb-positive cancers and sustains PI3K/mTOR-driven malignancies. Combined NU6102 and pictilisib (PI3K inhibitor) demonstrates synergistic cytotoxicity in HT29 colorectal cancer models (in vitro) and significantly delays tumor growth (in vivo) [2].

Table 2: Cellular Consequences of NU6102-Mediated CDK2 Inhibition

Cancer ContextKey Pathway AffectedNU6102 EffectBiomarker Outcome
Anti-estrogen-resistant breast cancerE2F transactivationG₁ accumulation; apoptosis induction↓ppRb (S807/811); ↓E2F activity
PI3K-hyperactivated CRCCDK2/PI3K survival signalingSynergistic growth inhibition with pictilisib↓phospho-rS6; ↑caspase activation
BRCA-deficient tumorsDNA repair synthesisSynthetic lethality with PARPi↑γH2AX foci; replication fork collapse
Anthracycline-treated tumorsImmunogenic cell deathEnhanced DC/T cell infiltration↑calreticulin; ↑HMGB1; ↑CXCL10

Mechanistically, NU6102 exploits fitness costs in CDK2-dependent tumors. Resistant clones (e.g., HCT116 R50) exhibit rewired cell cycle control with slower proliferation rates and transcriptional adaptations not observed in parental cells [4]. This fitness deficit becomes exploitable in spatially structured tumors where drug-sensitive cells outcompete resistant neighbors under low-dose intermittent NU6102 exposure—a paradigm termed adaptive therapy [4].

Properties

CAS Number

444722-95-6

Product Name

nu6102

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide

Molecular Formula

C18H22N6O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24)

InChI Key

OWXORKPNCHJYOF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

NU6102
O(6)-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.